1-(5-Bromothiophen-2-yl)ethane-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2S/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,8-9H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLBTBJLGRFTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of 1 5 Bromothiophen 2 Yl Ethane 1,2 Diol Within Halogenated Thiophene Chemistry
Halogenated thiophenes are pivotal building blocks in organic chemistry. The presence of a halogen atom, such as bromine, on the thiophene (B33073) ring not only influences the electronic properties of the molecule but also provides a reactive site for further chemical transformations. nih.gov This makes them highly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials like conducting polymers. nih.govchemimpex.com
1-(5-Bromothiophen-2-yl)ethane-1,2-diol is situated within this important class of compounds. It is conceptually derived from its precursor, 2-acetyl-5-bromothiophene, a well-documented starting material in various synthetic endeavors. chemicalbook.comchemicalbook.com The bromine atom at the 5-position of the thiophene ring in this diol is a key feature, enabling a wide range of cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are fundamental for forming new carbon-carbon bonds. numberanalytics.comnih.gov This reactivity allows for the integration of the bromothiophene unit into larger, more complex molecular frameworks.
The compound can be viewed as a bifunctional intermediate, possessing both the reactive halogen handle on the aromatic ring and the versatile vicinal diol on the side chain. This dual functionality allows for a sequential and controlled elaboration of the molecule, making it a potentially valuable asset in multi-step synthetic sequences.
Table 1: Physicochemical Properties of the Precursor 2-Acetyl-5-bromothiophene
| Property | Value | Reference(s) |
| CAS Number | 5370-25-2 | chemimpex.comchemicalbook.com |
| Molecular Formula | C₆H₅BrOS | chemimpex.comchemicalbook.com |
| Molecular Weight | 205.07 g/mol | chemimpex.comchemicalbook.com |
| Appearance | Yellow solid | chemimpex.com |
| Melting Point | 91-98 °C | chemimpex.comchemicalbook.comchemicalbook.com |
| Boiling Point | 103 °C at 4 mmHg | chemimpex.comchemicalbook.comchemicalbook.com |
This interactive table provides key data for the common precursor to the target diol.
Methodological Significance of Vicinal Diols As Advanced Synthetic Intermediates
Vicinal diols, or 1,2-diols, are a fundamentally important functional group in organic synthesis due to their versatile reactivity. fiveable.mewikipedia.org They can be transformed into a variety of other functional groups, making them valuable precursors for a wide range of organic molecules. fiveable.menih.gov
The synthetic utility of the vicinal diol moiety in a molecule like 1-(5-Bromothiophen-2-yl)ethane-1,2-diol is extensive:
Oxidative Cleavage: The carbon-carbon bond of the vicinal diol can be cleaved under oxidative conditions, for instance, using periodic acid (HIO₄) or lead tetraacetate. bartleby.comyoutube.com This reaction would convert the diol into two carbonyl compounds, which in this case would yield 5-bromothiophene-2-carbaldehyde (B154028). This transformation provides a pathway to thiophene-based aldehydes, which are themselves important synthetic intermediates.
Conversion to Epoxides: Vicinal diols can be converted into epoxides, which are highly reactive three-membered ring ethers. This transformation opens up possibilities for introducing a variety of nucleophiles at the former diol positions.
Dehydration to Ketones: Under acidic conditions, vicinal diols can undergo a pinacol (B44631) rearrangement to form ketones. This provides a route to different carbonyl derivatives.
Protection of Carbonyl Groups: The vicinal diol can be used to form cyclic acetals or ketals, thereby serving as a protecting group for aldehydes and ketones. wikipedia.org
Chiral Pool Synthesis: If the diol is prepared in an enantiomerically pure form, for example through asymmetric dihydroxylation, it can serve as a chiral building block for the synthesis of complex, stereochemically defined target molecules. wikipedia.org
The combination of these reactive possibilities with the inherent properties of the bromothiophene core makes this compound a potent, albeit specialized, intermediate for accessing complex thiophene-containing target structures.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C₆H₇BrO₂S |
| Molecular Weight | 223.09 g/mol |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
An in-depth examination of the synthetic pathways leading to the vicinal diol, this compound, reveals a variety of strategic chemical transformations. These methodologies can be broadly categorized into direct routes that form the diol in a final step and the crucial synthesis of precursors that are then converted to the target compound.
Reaction Mechanisms and Chemical Transformations of 1 5 Bromothiophen 2 Yl Ethane 1,2 Diol
Reactivity of the Vicinal Diol Moiety
The ethane-1,2-diol group attached to the thiophene (B33073) ring is a site of significant chemical activity. Its two adjacent hydroxyl groups can participate in a variety of reactions, including rearrangements, redox processes, and derivatizations.
Vicinal diols like 1-(5-Bromothiophen-2-yl)ethane-1,2-diol are known to undergo acid-catalyzed dehydration and rearrangement to form carbonyl compounds, a transformation famously known as the pinacol (B44631) rearrangement. wikipedia.orgresearchgate.net This reaction proceeds through a carbocation intermediate, and the migratory aptitude of the adjacent substituents plays a crucial role in determining the final product. wikipedia.org
The mechanism for the pinacol rearrangement of this compound is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, followed by the elimination of a water molecule to form a carbocation. masterorganicchemistry.comorganic-chemistry.org Given the structure, two possible carbocations can be formed. Protonation and water loss at the C1 position (adjacent to the thiophene ring) would form a secondary carbocation stabilized by the adjacent aromatic ring. Conversely, protonation and water loss at the C2 position would result in a primary carbocation, which is significantly less stable. Therefore, the formation of the C1 carbocation is the more favorable pathway.
Once the carbocation is formed at C1, a 1,2-hydride shift from the adjacent C2 carbon occurs. The driving force for this migration is the formation of a more stable resonance-stabilized oxonium ion. wikipedia.org Subsequent deprotonation of the oxonium ion yields the final product, 2-(5-bromothiophen-2-yl)acetaldehyde. Should the 5-bromothiophen-2-yl group migrate instead of the hydride, the product would be 1-(5-bromothiophen-2-yl)ethan-1-one. The relative migratory aptitude of the hydrogen versus the bromothiophenyl group will dictate the major product. Typically, hydride migration is very fast.
Table 1: Key Steps in the Pinacol-Type Rearrangement
| Step | Description | Intermediate Formed |
| 1 | Protonation of the C1 hydroxyl group by an acid catalyst (e.g., H₂SO₄). | Protonated diol |
| 2 | Loss of a water molecule to form a secondary carbocation at the C1 position. | C1 carbocation |
| 3 | 1,2-hydride shift from the C2 to the C1 carbon. | Resonance-stabilized oxonium ion |
| 4 | Deprotonation of the oxonium ion. | 2-(5-bromothiophen-2-yl)acetaldehyde |
This rearrangement is a powerful method for converting 1,2-diols into valuable carbonyl compounds. researchgate.net
The vicinal diol moiety can undergo various oxidation and reduction reactions. The specific outcome depends largely on the reagents and conditions employed.
Oxidation: Oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups is a characteristic reaction of vicinal diols. Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this transformation. In the case of this compound, oxidative cleavage would break the C1-C2 bond to yield 5-bromothiophene-2-carbaldehyde (B154028) and formaldehyde.
Alternatively, the diol can be oxidized without cleaving the C-C bond. Using milder oxidizing agents, the secondary hydroxyl group at C1 can be selectively oxidized to a ketone, yielding 1-(5-bromothiophen-2-yl)-1-hydroxyethan-2-one. Further oxidation could potentially yield the corresponding diketone, 1-(5-bromothiophen-2-yl)ethane-1,2-dione.
Reduction: The reduction of the diol functionality typically involves the deoxygenation of one or both hydroxyl groups. This can be a challenging transformation but can be achieved using methods like the Barton-McCombie deoxygenation or by converting the diol to a cyclic thiocarbonate followed by treatment with a phosphite (B83602) reagent. Complete reduction would yield 2-ethyl-5-bromothiophene.
Table 2: Summary of Oxidation and Reduction Pathways
| Transformation | Reagent(s) | Potential Product(s) |
| Oxidative Cleavage | Periodic acid (HIO₄), Lead tetraacetate (Pb(OAc)₄) | 5-Bromothiophene-2-carbaldehyde, Formaldehyde |
| Selective Oxidation | Mild oxidizing agents (e.g., PCC, Swern) | 1-(5-Bromothiophen-2-yl)-1-hydroxyethan-2-one |
| Full Oxidation | Strong oxidizing agents (e.g., KMnO₄, Jones) | 1-(5-Bromothiophen-2-yl)ethane-1,2-dione |
| Deoxygenation | Barton-McCombie reaction conditions | 1-(5-Bromothiophen-2-yl)ethanol, 2-Ethyl-5-bromothiophene |
Derivatization Reactions Involving Hydroxyl Groups
The two hydroxyl groups of the diol are reactive sites for various derivatization reactions, which are often employed to protect the diol functionality during multi-step syntheses or to modify the compound's physical and chemical properties.
Common derivatization reactions include:
Acetal (B89532)/Ketal Formation: Reaction with an aldehyde or ketone (e.g., acetone) in the presence of an acid catalyst forms a five-membered cyclic acetal (an acetonide). This is a very common method for protecting vicinal diols.
Esterification: The hydroxyl groups can be converted to esters by reacting with acyl chlorides or carboxylic anhydrides (e.g., acetyl chloride, acetic anhydride) in the presence of a base.
Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the diol is first deprotonated with a strong base and then reacted with an alkyl halide.
Silylation: The hydroxyl groups can be protected by converting them into silyl (B83357) ethers using reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl).
These derivatives can be readily converted back to the diol under specific conditions, making them excellent protecting groups in organic synthesis.
Reactions Involving the Bromothiophene Core
The 5-bromothiophene-2-yl core of the molecule provides another avenue for chemical transformations, primarily centered around the carbon-bromine bond and the aromatic nature of the thiophene ring.
The bromine atom on the thiophene ring makes this compound an excellent substrate for a wide range of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
The most prominent of these is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net In this reaction, the bromothiophene derivative is coupled with an organoboron compound, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This allows for the introduction of various aryl or heteroaryl substituents at the C5 position of the thiophene ring, leading to the synthesis of a diverse library of biaryl compounds. nih.govresearchgate.net
Table 3: Example of a Suzuki Cross-Coupling Reaction
| Reactant A | Reactant B | Catalyst | Base | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1-(5-Phenylthiophen-2-yl)ethane-1,2-diol |
Other important cross-coupling reactions for which this compound is a suitable precursor include:
Beyond cross-coupling, the bromine atom can be involved in halogen-metal exchange. Treatment with a strong organolithium reagent (e.g., n-butyllithium) at low temperatures can replace the bromine with lithium. The resulting lithiated thiophene is a potent nucleophile that can react with a variety of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups at the C5 position.
The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). nih.gov The substitution pattern is directed by the existing substituents: the bromine at C5 and the 1,2-dihydroxyethyl group at C2.
In the thiophene ring, electrophilic attack preferentially occurs at the C2 or C5 positions. Since both are occupied, substitution will be directed to the C3 or C4 positions.
The bromo group is a deactivating substituent due to its inductive electron-withdrawing effect, but it is an ortho, para-director due to resonance effects. In the thiophene ring, this directs incoming electrophiles to the adjacent C4 position.
The 1,2-dihydroxyethyl group at C2 is generally considered a deactivating group due to the electron-withdrawing nature of the oxygen atoms, and it will direct incoming electrophiles to the C3 and C5 positions.
Potential EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, likely at the C4 position.
Halogenation: Reaction with Br₂ in the presence of a Lewis acid could introduce a second bromine atom.
Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid (-SO₃H) group.
Friedel-Crafts Acylation/Alkylation: These reactions might be challenging due to the deactivating nature of the substituents on the ring.
The precise regioselectivity would need to be determined experimentally, as it results from a balance of electronic and steric effects. masterorganicchemistry.comlibretexts.org
Ring-Opening Reactions and Ring Stability Considerations of the Thiophene Moiety
However, the thiophene ring is not completely inert and can undergo ring-opening under specific and often forcing conditions. These reactions generally involve the cleavage of one or both carbon-sulfur (C-S) bonds.
Mechanisms of Thiophene Ring Opening:
Photoinduced Ring-Opening: Theoretical studies have shown that electronically excited states of thiophene can lead to ring-opening. rsc.orgresearchgate.net This process is often a deactivation mechanism for the excited state and involves the elongation of a C-S bond. researchgate.netacs.org While not a common synthetic transformation, it highlights the inherent possibility of C-S bond scission under photochemical conditions.
Transition Metal-Mediated Ring-Opening: A more synthetically relevant pathway for thiophene ring-opening involves the use of transition metal complexes. illinois.edursc.org Metals can interact with the thiophene ring in various ways, leading to the oxidative addition of a C-S bond to the metal center. This forms a metallacyclic intermediate, effectively opening the thiophene ring. illinois.edu This type of reactivity is central to industrial processes like hydrodesulfurization, where sulfur is removed from fossil fuels. rsc.org
Oxidative Ring-Opening: Strong oxidizing agents can lead to the degradation of the thiophene ring. wikipedia.org Oxidation can occur at the sulfur atom to form a thiophene S-oxide, which is less aromatic and more reactive. femaflavor.org This intermediate can then undergo further reactions, potentially leading to ring cleavage. femaflavor.org
Ring Stability Considerations:
The stability of the thiophene ring in this compound is influenced by its substituents. The bromine atom at the 5-position is an electron-withdrawing group via induction but can also donate electron density through resonance. The ethane-1,2-diol group at the 2-position is generally considered to be weakly electron-donating.
The presence of the bromo substituent can influence the ring's susceptibility to certain reactions. For instance, in nucleophilic aromatic substitution reactions, electron-withdrawing groups like nitro groups are known to activate the ring towards attack, and a similar, albeit weaker, effect might be anticipated from the bromo group in specific contexts. rsc.org However, for electrophilic substitution, the bromine atom is a deactivating group, directing incoming electrophiles to other positions on the ring. studysmarter.co.uk
Mechanistic Studies of this compound Reactions
Mechanistic studies provide a detailed, step-by-step understanding of how chemical reactions occur. For this compound, these studies would focus on the kinetics of its transformations and the identification of transient species like intermediates and transition states.
Kinetic Investigations of Transformation Rates
For instance, kinetic studies on the reactions of bromonitrothiophenes with nucleophiles have provided valuable insights into the factors governing reactivity. rsc.org These studies have shown that the position of substituents on the thiophene ring significantly impacts the reaction rate. An alkyl group, for example, can have an unexpected activating effect on nucleophilic substitution, a departure from its typical electron-releasing behavior. rsc.org
A hypothetical kinetic investigation of a reaction involving this compound, such as a nucleophilic substitution of the bromine atom, would likely involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The data obtained could be used to determine the rate law and the activation parameters (enthalpy and entropy of activation) for the reaction.
Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction of this compound
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
This is a hypothetical data table to illustrate the type of information that would be generated from a kinetic study. The values are not based on experimental results.
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states is crucial for a complete understanding of a reaction mechanism. These transient species are often difficult to observe directly due to their short lifetimes. Their existence and structure are typically inferred from a combination of experimental and computational methods.
Reaction Intermediates:
In the context of reactions involving the thiophene ring of this compound, several types of intermediates can be postulated:
Wheland Intermediates (σ-complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on the thiophene ring leads to the formation of a resonance-stabilized carbocation known as a Wheland intermediate. imperial.ac.uk For thiophene, attack at the 2-position is generally favored as the resulting intermediate is more stabilized. pearson.com
Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the addition of a nucleophile to the thiophene ring forms a negatively charged intermediate called a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.
Radical Intermediates: Some reactions may proceed through radical mechanisms, involving intermediates with unpaired electrons. For example, radical hydroformylation of alkenes involves the addition of a formyl radical to the double bond. acs.org
Transition States:
A transition state represents the highest energy point along the reaction coordinate between reactants and products. imperial.ac.uk The structure of the transition state determines the activation energy of the reaction and thus its rate. Computational chemistry plays a significant role in modeling the geometry and energy of transition states. researchgate.net
For electrophilic substitution on the thiophene ring, the transition state would involve the partial formation of a new bond between a ring carbon and the electrophile, with the aromaticity of the ring being partially disrupted. researchgate.net For nucleophilic substitution, the transition state would involve the simultaneous partial formation of the new bond with the nucleophile and partial breaking of the bond with the leaving group (the bromine atom).
The diol side chain in this compound could potentially influence the stability of intermediates and transition states through steric and electronic effects, as well as through potential intramolecular hydrogen bonding.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 1-(5-Bromothiophen-2-yl)ethane-1,2-diol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the thiophene (B33073) ring and the aliphatic protons of the ethane-1,2-diol side chain. The protons on the brominated thiophene ring typically appear as two doublets in the aromatic region, a result of coupling to each other.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would display signals corresponding to the four carbons of the 5-bromothiophen ring and the two carbons of the ethane-1,2-diol moiety. The carbon atom attached to the bromine (C5) is expected to appear at a lower chemical shift compared to the other thiophene carbons due to the halogen's influence.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted chemical shifts (δ) in ppm relative to a standard reference.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H3 (Thiophene) | ~6.95 (d) | - |
| H4 (Thiophene) | ~6.85 (d) | - |
| H (on C1') | ~4.80 (dd) | - |
| H (on C2') | ~3.60 (m) | - |
| OH (on C1') | Variable | - |
| OH (on C2') | Variable | - |
| C2 (Thiophene) | - | ~148 |
| C3 (Thiophene) | - | ~126 |
| C4 (Thiophene) | - | ~130 |
| C5 (Thiophene) | - | ~112 |
| C1' (CH-OH) | - | ~75 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H3 and H4 protons of the thiophene ring. sdsu.edu Crucially, it would also confirm the connectivity within the diol side chain by showing correlations between the proton on C1' and the two protons on C2'. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu It allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For instance, the proton signal around 4.80 ppm would show a cross-peak to the carbon signal around 75 ppm, assigning them as C1' and its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is vital for connecting the different fragments of the molecule. Key correlations would be observed from the proton on C1' to the C2 and C3 carbons of the thiophene ring, confirming the attachment of the diol side chain to the ring.
For molecules with stereocenters, such as the C1' carbon in this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry. These experiments detect protons that are close in space, regardless of their bonding connectivity. researchgate.net By analyzing the through-space correlations between the protons on the chiral center (C1') and other protons in the molecule, insights into the preferred conformation and spatial arrangement of the substituents can be obtained.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound are dominated by the vibrational modes of its constituent parts.
Diol Substructure: The most prominent feature is a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups involved in hydrogen bonding. uomphysics.net The C-O stretching vibrations are expected to produce strong bands in the 1000-1200 cm⁻¹ region. The C-C stretch of the ethane (B1197151) backbone gives rise to a signal around 865 cm⁻¹ in the Raman spectrum. mdpi.com
Thiophene Substructure: The aromatic C-H stretching vibrations of the thiophene ring are expected to appear just above 3000 cm⁻¹. uomphysics.net Aromatic C=C stretching vibrations typically result in bands in the 1400-1600 cm⁻¹ region. uomphysics.net The presence of the C-S bond within the thiophene ring can be identified by bending mode vibrations observed between 780 and 870 cm⁻¹. uomphysics.net The C-Br stretching vibration is characterized by a strong, intense peak at a lower frequency, generally around 585 cm⁻¹. uomphysics.net
Table 2: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Substructure |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | Diol |
| Aromatic C-H Stretch | 3050 - 3150 | Thiophene |
| Aliphatic C-H Stretch | 2850 - 3000 | Diol |
| C=C Stretch | 1400 - 1600 | Thiophene |
| C-O Stretch | 1000 - 1200 | Diol |
| C-S Bend | 780 - 870 | Thiophene |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.
For this compound (Molecular Formula: C₆H₇BrO₂S), the molecular ion peak (M⁺) would appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), with the two peaks having nearly equal intensity and separated by two mass units.
The fragmentation of the molecular ion under electron impact would likely proceed through several key pathways:
Alpha-cleavage: The primary fragmentation for alcohols and ethers is cleavage of the bond adjacent to the oxygen atom. A significant fragmentation pathway would be the cleavage of the C1'-C2' bond, leading to characteristic fragments.
Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (M-18).
Cleavage of the Side Chain: Cleavage of the bond between the thiophene ring and the C1' carbon would result in a bromothienyl fragment.
Thiophene Ring Fragmentation: Further fragmentation can involve the breakdown of the thiophene ring itself. researchgate.net
Table 3: Predicted Mass Spectrometry Fragments
| m/z Value (for ⁷⁹Br) | Predicted Fragment | Fragmentation Pathway |
|---|---|---|
| 238/240 | [C₆H₇BrO₂S]⁺ | Molecular Ion (M⁺) |
| 220/222 | [C₆H₅BrOS]⁺ | Loss of H₂O |
| 177/179 | [C₄H₂BrS-CH]⁺ | Cleavage of C1'-C2' bond |
| 161/163 | [C₄H₂BrS]⁺ | Loss of the entire diol side chain |
Fragmentation Patterns for Structural Confirmation
In addition to determining the elemental composition, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways of this compound can be predicted based on the functional groups present.
A primary and highly probable fragmentation event is the cleavage of the C-C bond between the two hydroxyl-bearing carbons (α-cleavage). This would result in the formation of a stable, resonance-delocalized cation. Another likely fragmentation pathway involves the loss of a water molecule (H₂O) from the diol moiety. The presence of the bromothiophene ring will also be evident in the mass spectrum, with characteristic fragments corresponding to the intact ring or fragments resulting from its cleavage.
Table of Plausible Mass Spectrometry Fragments:
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
|---|---|---|
| 238/240 | [C₆H₇BrO₂S]⁺ | Molecular Ion (M⁺) |
| 207/209 | [C₅H₄BrS-CHOH]⁺ | Loss of CH₂OH via α-cleavage |
| 191/193 | [C₅H₄BrS-C=O]⁺ | Fragment from rearrangement and loss |
| 177/179 | [C₅H₄BrS]⁺ | Bromothienyl cation |
| 220/222 | [M - H₂O]⁺ | Loss of water |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive, three-dimensional structural information of a molecule in its crystalline state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules within the crystal lattice. While a specific crystal structure for this compound is not publicly available, its expected structural features can be inferred from analyses of related compounds. nih.govuomphysics.netnih.govnih.gov
Conformation and Torsion Angle Analysis of the Molecular Structure
The molecular structure of this compound consists of a planar 5-bromothiophene ring attached to a flexible ethane-1,2-diol side chain. The conformation of the diol chain is of particular interest. Studies on ethane-1,2-diol itself show that it predominantly adopts a gauche conformation, which is stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. mdpi.com It is highly probable that the diol moiety in the title compound would also favor a gauche conformation.
The key torsion angles that define the molecule's conformation are:
O-C-C-O: This angle within the diol side chain is expected to be around 60°, characteristic of a gauche conformer.
| Parameter | Expected Value/Range | Comment |
|---|---|---|
| Thiophene Ring | Planar | Aromatic system |
| O-C-C-O Torsion Angle | ~60° (gauche) | Stabilized by intramolecular H-bonding |
| C-S Bond Length (Thiophene) | ~1.70-1.72 Å | Typical for thiophene rings nih.gov |
| C-Br Bond Length | ~1.85-1.89 Å | Typical for bromo-aromatic compounds nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal, or crystal packing, is governed by a network of intermolecular interactions. For this compound, several key interactions are expected to dictate its supramolecular structure.
The most significant of these would be intermolecular hydrogen bonding involving the two hydroxyl groups of the diol. These -OH groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks (chains, sheets, or three-dimensional arrays) that are the primary determinants of the crystal packing.
| Interaction Type | Participating Groups | Expected Role in Crystal Packing |
|---|---|---|
| Hydrogen Bonding (O-H···O) | Hydroxyl groups of the diol | Primary driving force for self-assembly |
| Halogen Bonding (C-Br···O/S) | Bromine atom and O/S atoms | Directional interaction influencing packing |
| π-π Stacking | Thiophene rings | Stabilizes packing through aromatic interactions |
| C-H···π Interactions | Thiophene C-H and adjacent thiophene ring | Contributes to overall lattice energy |
In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored
A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. While extensive research exists for various derivatives of bromothiophene, particularly in the realm of chalcones and other complex organic structures, specific computational data pertaining to the electronic structure, conformational landscape, and reaction mechanisms of the target diol are not publicly available at this time.
Computational chemistry provides powerful tools to predict and understand molecular properties, offering insights that complement experimental findings. Methodologies such as Density Functional Theory (DFT) are standard for calculating ground state properties, molecular orbitals, and charge distributions. Similarly, conformational analysis and the mapping of potential energy surfaces are crucial for understanding a molecule's flexibility, including the rotational barriers of its functional groups. However, the application of these methods to this compound has not been documented in the accessible scientific record.
Research into related bromothiophene compounds does provide a framework for how such a study might be conducted. For instance, DFT calculations, often using the B3LYP hybrid functional, have been successfully applied to elucidate the electronic properties and molecular geometries of various 1-(5-bromothiophen-2-yl) derivatives. These studies typically analyze frontier molecular orbitals (HOMO-LUMO) to understand charge transfer within the molecules.
Furthermore, conformational analyses have been performed on related structures, highlighting the importance of steric and electronic effects on the spatial arrangement of atoms. Studies on the rotational barriers of side chains on aromatic rings are also common, providing valuable data on molecular dynamics. However, the specific energetic landscape of the ethanediol side chain attached to the 5-bromothiophen-2-yl moiety, including its rotational barriers and the preferred conformations of the bromothiophene ring itself, remains uncharacterized.
Finally, the computational modeling of reaction pathways is a vital area for predicting chemical reactivity and understanding reaction mechanisms. While reaction mechanisms for other thiophene derivatives have been explored, a computational investigation into the potential reactions of this compound is absent from the literature.
Theoretical and Computational Chemistry Investigations
Computational Modeling of Reaction Pathways and Mechanisms
Transition State Characterization for Diol Transformations
The transformation of diols can proceed through various reaction pathways, such as oxidation, dehydration, or rearrangement. Identifying the transition states of these reactions is key to understanding their kinetics and mechanisms. Computational methods, particularly density functional theory (DFT), are instrumental in locating and characterizing these high-energy intermediates. researchgate.net
For a hypothetical acid-catalyzed dehydration of 1-(5-Bromothiophen-2-yl)ethane-1,2-diol, the process would involve protonation of a hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, and subsequent rearrangement or elimination to yield the final product. Computational modeling can map out the potential energy surface of this reaction, identifying the structures and energies of all intermediates and transition states.
Illustrative Data Table for a Hypothetical Dehydration Reaction:
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters of the Transition State |
| Reactant (Diol) | 0.0 | - |
| Protonated Diol | +5.2 | O-H bond length of the protonated hydroxyl group |
| Transition State 1 | +25.8 | Elongated C-O bond of the departing water molecule |
| Carbocation Intermediate | +15.1 | Planar geometry around the carbocation center |
| Transition State 2 | +22.4 | C-H bond elongation in the elimination step |
| Product (Alkene) | -10.3 | - |
This data is illustrative and represents a typical profile for such a reaction.
Prediction of Reactivity and Selectivity in Chemical Transformations
Quantum chemical calculations can predict the reactivity and selectivity of this compound in various chemical transformations. chemijournal.com By analyzing the molecule's electronic structure, one can identify sites that are susceptible to nucleophilic or electrophilic attack. Molecular orbital theory, for instance, helps in understanding the reactivity based on the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The presence of the electron-rich thiophene (B33073) ring, the bromine atom, and the diol functional group offers multiple reactive sites. Computational models can predict whether a reaction will occur preferentially at the thiophene ring (e.g., electrophilic substitution) or at the diol (e.g., oxidation). Furthermore, for reactions that can yield multiple products, these methods can predict the major product by comparing the activation energies of the competing pathways.
Illustrative Data Table for Predicted Reactivity Indices:
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
| C2 (Thiophene) | 0.08 | 0.15 |
| C3 (Thiophene) | 0.12 | 0.09 |
| C4 (Thiophene) | 0.09 | 0.11 |
| C5 (Thiophene) | 0.05 | 0.21 |
| C (alpha to ring) | 0.15 | 0.07 |
| C (beta to ring) | 0.11 | 0.06 |
This data is illustrative and highlights potential reactive sites based on frontier molecular orbital theory.
Spectroscopic Property Predictions via Quantum Chemical Methods
Quantum chemical methods are also invaluable for predicting the spectroscopic properties of molecules, which aids in their experimental characterization.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.net These predictions are crucial for assigning the signals in an experimental spectrum to the correct atoms in the molecule, especially for complex structures. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov
Illustrative Data Table for Predicted vs. Experimental NMR Chemical Shifts (in ppm):
| Atom | Predicted ¹H Chemical Shift | Experimental ¹H Chemical Shift | Predicted ¹³C Chemical Shift | Experimental ¹³C Chemical Shift |
| H (Thiophene, pos. 3) | 7.15 | 7.12 | 125.8 | 125.5 |
| H (Thiophene, pos. 4) | 7.02 | 6.99 | 128.4 | 128.1 |
| H (alpha to ring) | 4.85 | 4.82 | 75.2 | 74.9 |
| H (beta to ring) | 3.78 | 3.75 | 68.9 | 68.6 |
| H (hydroxyl 1) | 3.50 | 3.45 | - | - |
| H (hydroxyl 2) | 3.62 | 3.58 | - | - |
This data is illustrative. Experimental values can vary based on the solvent and other conditions.
Simulated Vibrational Spectra (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities. nih.goviosrjournals.org These simulations are highly valuable for interpreting experimental spectra, allowing for the assignment of specific absorption bands or scattering peaks to particular molecular vibrations, such as the stretching of C-H bonds, the bending of O-H groups, or the vibrations of the thiophene ring. researchgate.net
Illustrative Data Table for Key Vibrational Frequencies (in cm⁻¹):
| Vibrational Mode | Predicted IR Frequency | Predicted Raman Frequency |
| O-H Stretch | 3450 | 3452 |
| C-H Stretch (Thiophene) | 3105 | 3108 |
| C-H Stretch (Aliphatic) | 2950 | 2955 |
| C=C Stretch (Thiophene) | 1550 | 1555 |
| C-O Stretch | 1050 | 1052 |
| C-Br Stretch | 650 | 655 |
This data is illustrative and represents typical frequencies for these functional groups.
Derivatization and Chemical Functionalization of 1 5 Bromothiophen 2 Yl Ethane 1,2 Diol
Chemical Modification of the 1,2-Diol Unit
The 1,2-diol group is a versatile functional unit that can undergo various reactions, including esterification, protection via acetal (B89532) or ketal formation, and oxidative cleavage. These modifications are fundamental in synthetic organic chemistry for altering the molecule's properties or for use as intermediates in multi-step syntheses.
Acetylation and Esterification Reactions
The hydroxyl groups of the 1,2-diol unit can be readily converted into esters through reactions with acylating agents. Acetylation, a common form of esterification, involves treating the diol with reagents like acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base such as pyridine (B92270) or triethylamine. This reaction converts the hydroxyl groups into acetate (B1210297) esters, which can serve as protecting groups or modify the compound's biological activity.
The general reaction for the diacetylation of 1-(5-bromothiophen-2-yl)ethane-1,2-diol is as follows:
Reactant: this compound
Reagent: Acetic Anhydride ((CH₃CO)₂O) or Acetyl Chloride (CH₃COCl)
Catalyst/Base: Pyridine or Triethylamine
Product: 1-(5-Bromothiophen-2-yl)ethane-1,2-diyl diacetate
This transformation is typically high-yielding and proceeds under mild conditions, making it a reliable method for modifying the diol moiety.
Acetal and Ketal Formation for Protection and Functionalization
The 1,2-diol unit can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals, respectively. libretexts.orglibretexts.org This reaction is a cornerstone for the protection of diols during synthetic sequences where the hydroxyl groups might interfere with other desired transformations. libretexts.org For this compound, reaction with a ketone like acetone (B3395972) or an aldehyde like benzaldehyde (B42025) would yield a 1,3-dioxolane (B20135) ring fused to the thiophene (B33073) side chain.
The formation of these cyclic structures is a reversible process. libretexts.org Effective formation requires the use of an acid catalyst and often the removal of water to drive the equilibrium towards the product. libretexts.org These acetal and ketal protecting groups are stable under neutral or basic conditions but can be easily removed by treatment with aqueous acid to regenerate the diol. libretexts.org Common diols used for forming cyclic acetals include ethylene (B1197577) glycol. libretexts.orglibretexts.org
| Carbonyl Compound | Diol | Catalyst | Product Type |
| Aldehyde (e.g., Benzaldehyde) | This compound | Acid (e.g., H₂SO₄) | Cyclic Acetal |
| Ketone (e.g., Acetone) | This compound | Acid (e.g., H₂SO₄) | Cyclic Ketal |
Selective Oxidation and Cleavage Reactions (e.g., Periodate (B1199274) cleavage)
Vicinal diols are susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. Reagents such as sodium periodate (NaIO₄) or periodic acid (HIO₄) are highly specific for this transformation. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield two carbonyl compounds.
When this compound is treated with a periodate reagent, the C-C bond of the diol is cleaved. This process results in the formation of 5-bromothiophene-2-carbaldehyde (B154028) and formaldehyde. This reaction is often rapid and quantitative, making it useful for both synthetic and analytical purposes. rsc.org
Substrate: this compound
Reagent: Sodium Periodate (NaIO₄) or Periodic Acid (HIO₄)
Products: 5-Bromothiophene-2-carbaldehyde and Formaldehyde
Transformations at the Bromine Atom
The bromine atom on the thiophene ring provides a handle for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the synthetic utility of the parent molecule. Key transformations include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Thiophene Ring
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Thiophene rings are generally more reactive than benzene (B151609) in SNAr reactions. uoanbar.edu.iq However, this reaction typically requires the presence of strong electron-withdrawing groups (EWGs) on the ring to activate it towards nucleophilic attack. youtube.com These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comnih.gov
For this compound, the diol side chain is not a strong activating group. Therefore, direct SNAr at the C5 position to displace the bromine atom with nucleophiles like amines or alkoxides would be challenging under standard conditions. The reaction generally necessitates the introduction of an EWG, such as a nitro group, onto the thiophene ring to facilitate the substitution. nih.gov Studies on 2-L-5-nitrothiophenes have shown that they undergo SNAr with various amines. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied to aryl halides, including bromothiophenes. nih.gov These reactions offer a versatile and efficient route to functionalize the C5 position of the thiophene ring.
Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.govresearchgate.net This reaction has been successfully applied to a wide range of bromothiophene derivatives to synthesize biaryl and aryl-vinyl thiophenes. researchgate.netnih.gov For this compound, a Suzuki reaction would involve coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.
A typical reaction system includes a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃), and a solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O). researchgate.nettubitak.gov.tr Yields for Suzuki couplings on bromothiophene substrates are generally moderate to excellent. nih.govtubitak.gov.tr
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 71.5 | tubitak.gov.tr |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75 | tubitak.gov.tr |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80.2 | tubitak.gov.tr |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | Moderate | ysu.am |
Sonogashira Reaction: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst, in the presence of an amine base like triethylamine. researchgate.net This method would allow for the introduction of an alkynyl substituent at the C5 position of the thiophene ring of this compound. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govnih.gov
Negishi Reaction: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The bromine atom on this compound could be coupled with various organozinc reagents to introduce alkyl, alkenyl, or aryl groups. While Suzuki reactions are often preferred due to the stability and low toxicity of boronic acids, the Negishi reaction provides a powerful alternative, particularly for substrates where the corresponding organoboron reagent is not readily available. researchgate.net
Direct Functionalization of the Thiophene Ring System in this compound
The direct functionalization of the thiophene ring in this compound offers a pathway to a diverse array of novel derivatives with potential applications in various fields of chemical research. The reactivity of the thiophene ring is significantly influenced by the existing substituents, namely the bromo group at the 5-position and the ethane-1,2-diol moiety at the 2-position.
Directed Lithiation and Subsequent Electrophilic Quench Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.org This approach relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position.
In the case of this compound, the diol functionality contains acidic protons that would be readily deprotonated by a strong organolithium base, such as n-butyllithium (n-BuLi). This would consume multiple equivalents of the base and could complicate the desired lithiation of the thiophene ring. To circumvent this issue, the diol group must first be protected. A common and effective method for the protection of 1,2-diols is the formation of an acetonide (isopropylidene ketal) by reacting the diol with acetone in the presence of an acid catalyst. acs.orgsioc-journal.cnresearchgate.net This protecting group is stable under the basic conditions of lithiation and can be readily removed later under acidic conditions.
Once the diol is protected as its acetonide, the resulting molecule, 2-(5-bromo-2-thienyl)-2-methyl-1,3-dioxolane, can undergo directed lithiation. The oxygen atoms of the dioxolane ring can act as a directing group, promoting lithiation at the adjacent C3 position of the thiophene ring. The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) using a strong lithium base such as n-BuLi or lithium diisopropylamide (LDA).
The resulting 3-lithio intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the C3 position. This two-step sequence of directed lithiation followed by an electrophilic quench provides a highly regioselective method for the synthesis of 3-substituted derivatives.
A variety of electrophiles can be employed in the quenching step, leading to a diverse set of functionalized thiophenes. The following table provides a representative, though not exhaustive, list of potential electrophilic quench reactions.
| Electrophile | Functional Group Introduced | Potential Product |
|---|---|---|
| Dimethylformamide (DMF) | Aldehyde (-CHO) | 2-(5-Bromo-3-formyl-2-thienyl)-2-methyl-1,3-dioxolane |
| Carbon dioxide (CO2) | Carboxylic acid (-COOH) | 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)thiophene-3-carboxylic acid |
| Iodine (I2) | Iodide (-I) | 2-(5-Bromo-3-iodo-2-thienyl)-2-methyl-1,3-dioxolane |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (B98337) (-Si(CH3)3) | 2-(5-Bromo-3-(trimethylsilyl)-2-thienyl)-2-methyl-1,3-dioxolane |
| Aldehydes/Ketones (e.g., Benzaldehyde) | Hydroxyalkyl (-CH(OH)R) | Phenyl(5-bromo-2-(2-methyl-1,3-dioxolan-2-yl)-3-thienyl)methanol |
Following the introduction of the new functional group at the C3 position, the acetonide protecting group can be removed by treatment with aqueous acid to regenerate the 1,2-diol, affording the final functionalized product.
Strategies for Functionalizing the Thiophene Ring at Other Positions
While directed lithiation of the protected diol offers a reliable route to C3-functionalized derivatives, accessing other positions on the thiophene ring requires alternative strategies.
Functionalization at the C4 Position:
One potential strategy to introduce substituents at the C4 position is through a "halogen dance" reaction. acs.orgacs.orgthieme-connect.com This reaction involves the base-induced intramolecular rearrangement of a halogen atom on an aromatic ring. In the context of the protected this compound, treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) could potentially induce the migration of the bromine atom from the C5 to the C4 position. The resulting 4-bromo isomer could then be subjected to further functionalization, for example, through lithium-halogen exchange followed by quenching with an electrophile to introduce a new substituent at the C4 position. The regiochemical outcome of the halogen dance can be influenced by the choice of base, solvent, and temperature.
General Strategies for 3,4-Disubstituted Thiophenes:
Advanced Applications in Organic Synthesis and Materials Science
1-(5-Bromothiophen-2-yl)ethane-1,2-diol as a Chiral Synthon
The presence of a 1,2-diol group imparts chirality to this compound, making it a valuable chiral synthon. Chiral diols are pivotal in asymmetric synthesis, serving as starting materials for the construction of enantiomerically pure complex molecules.
The diol functionality in this compound can be exploited to direct the stereochemical outcome of subsequent reactions. The hydroxyl groups can be protected with a variety of reagents to form acetals or ketals, which can then influence the facial selectivity of reactions on the thiophene (B33073) ring or at the bromine position. Furthermore, the diol itself can be transformed into other functional groups with retention or inversion of stereochemistry, allowing for the stereocontrolled synthesis of intricate molecular frameworks. The development of catalytic, enantioselective methods for the synthesis of 1,2-anti diols highlights the importance of such motifs as versatile synthetic building blocks. nih.govnih.gov
Enantiomerically pure this compound can serve as a precursor to a range of valuable chiral building blocks. The diol can be oxidatively cleaved to form a chiral aldehyde, which can then be used in a variety of carbon-carbon bond-forming reactions. Alternatively, the hydroxyl groups can be converted into leaving groups, allowing for nucleophilic substitution reactions to introduce new functionalities with high stereospecificity. The synthesis of novel thiophene-based chiral ligands demonstrates the utility of such precursors in asymmetric catalysis. researchgate.net
Table 1: Potential Transformations of the Diol Moiety in this compound
| Transformation | Reagents | Product Functional Group | Potential Application |
| Acetal (B89532)/Ketal Formation | Aldehyde/Ketone, Acid Catalyst | Cyclic Acetal/Ketal | Protection and diastereoselective control |
| Oxidative Cleavage | NaIO4, Pb(OAc)4 | Aldehyde | C-C bond formation, synthesis of chiral acids |
| Tosylation/Mesylation | TsCl/MsCl, Base | Sulfonate Esters | Nucleophilic substitution, elimination |
| Conversion to Epoxide | TsCl, Base then intramolecular SN2 | Epoxide | Ring-opening reactions with various nucleophiles |
| Cyclization | Acid or Base catalyst | Substituted Dioxolane | Heterocyclic synthesis |
Integration into Conjugated Organic Systems and Polymeric Materials Precursors
The presence of a bromothiophene unit in this compound makes it an excellent candidate for incorporation into conjugated organic systems and as a precursor for polymeric materials.
The bromine atom on the thiophene ring is a versatile handle for cross-coupling reactions, such as Suzuki and Stille couplings. nih.govwiley-vch.deresearchgate.netnih.gov These reactions are cornerstones of modern polymer chemistry for the synthesis of conjugated polymers. This compound can be polymerized with various di-boronic acids or di-stannanes to yield thiophene-containing polymers. The diol functionality can either be protected during polymerization and deprotected later for further modification or left unprotected to influence the solubility and processing of the resulting polymer. The synthesis of regioregular thiophene-based conjugated polymers is a significant area of research for electronic and optoelectronic applications. rsc.org
Beyond polymerization, the bromothiophene moiety allows for the introduction of this building block into larger, discrete organic molecules with tailored electronic and photophysical properties. Suzuki cross-coupling reactions, for instance, can be used to couple this compound with a wide range of aryl boronic acids, leading to the synthesis of novel chromophores and electronically active materials. The diol side chain provides a site for post-synthetic modification, allowing for the fine-tuning of properties such as solubility, solid-state packing, and intermolecular interactions.
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System | Resulting Linkage |
| Suzuki Coupling | Arylboronic acid/ester | Pd(0) catalyst, Base | Thiophene-Aryl |
| Stille Coupling | Organostannane | Pd(0) catalyst | Thiophene-Aryl/Vinyl |
| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | Thiophene-Alkyne |
| Heck Coupling | Alkene | Pd(0) catalyst, Base | Thiophene-Alkene |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Thiophene-Amine |
Role in the Synthesis of Diverse Heterocyclic Scaffolds
The diol functionality, in concert with the thiophene ring, provides a platform for the synthesis of a variety of heterocyclic scaffolds. rroij.com
The vicinal diol can undergo condensation reactions with aldehydes, ketones, or their derivatives to form five-membered dioxolane rings. Furthermore, the hydroxyl groups can be transformed into other nucleophilic or electrophilic centers, which can then react with suitable partners to construct new heterocyclic systems. For example, conversion of the diol to a dimesylate followed by reaction with a dinucleophile could lead to the formation of larger ring systems fused to or pendant from the thiophene core. The synthesis of thiophene derivatives through the cyclization of functionalized alkynes showcases the versatility of this heterocycle in building complex structures. nih.gov The reaction of diketones containing thiophene units can also lead to cyclocondensation products. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(5-Bromothiophen-2-yl)ethane-1,2-diol?
- Methodological Answer : The compound can be synthesized via dihydroxylation of a corresponding alkene precursor. A protocol analogous to involves dissolving the alkene in a 1:1 tert-butanol/water mixture, followed by sequential addition of potassium osmate dihydrate and N-methylmorpholine-N-oxide (NMO) as an oxidizing agent. Post-reaction, purification via column chromatography and structural validation using NMR, NMR, and HRMS is recommended . Adjustments may include substituting the bromothiophene moiety for aryl/heteroaryl groups in precursor synthesis.
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Combine NMR to identify proton environments (e.g., diol protons at δ ~4.5–5.5 ppm and bromothiophene protons at δ ~6.5–7.5 ppm). NMR confirms carbon connectivity, with the bromothiophene carbons resonating at δ ~120–140 ppm. High-resolution mass spectrometry (HRMS) provides exact mass validation (calculated for : ~245.92 g/mol). Elemental analysis (C, H, S, Br) ensures purity .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : The diol group confers hydrophilicity, making it soluble in polar aprotic solvents (e.g., DMSO, THF) but unstable under acidic/oxidative conditions. Store at –20°C under inert gas (N/Ar) to prevent degradation. Monitor stability via TLC or HPLC over time, especially in aqueous media .
Advanced Research Questions
Q. How does the bromothiophene substituent influence the compound’s reactivity in radical-mediated degradation studies?
- Methodological Answer : The electron-deficient bromothiophene may reduce susceptibility to oxidative radicals (e.g., HO•, O•–) compared to electron-rich aryl analogs ( ). To test this, expose the compound to HO/alkaline conditions (pH 12, 70°C) and track degradation via LC-MS. Compare kinetics with non-brominated analogs (e.g., 1-(thiophen-2-yl)ethane-1,2-diol) to isolate electronic effects .
Q. What contradictory findings exist regarding the metabolic or toxicological profile of ethane-1,2-diol derivatives, and how can they be resolved?
- Methodological Answer : and highlight discrepancies in ethane-1,2-diol-induced metabolic acidosis/alkalosis in model organisms. For the bromothiophene analog, conduct in vivo/in vitro studies to quantify oxalate formation (via ion chromatography) and renal CaOx deposition (histopathology). Use isotopic tracing (-labeled compound) to differentiate metabolic pathways (e.g., hepatic vs. renal processing) and clarify dose-dependent effects .
Q. What catalytic systems enhance the oxidative stability of this compound?
- Methodological Answer : Chromic acid oxidation ( ) can be adapted with micellar catalysis (e.g., CTAB surfactant) to stabilize intermediates. Optimize reaction conditions (pH, [Cr(VI)], [ligand]) to minimize overoxidation. Compare yields and byproducts (e.g., hydroxyethanal derivatives) under micellar vs. aqueous conditions using GC-MS or NMR .
Q. How can computational modeling predict the compound’s interaction with biological targets or enzymes?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like alcohol dehydrogenase (ADH) or cytochrome P450. Parameterize the bromothiophene group with DFT calculations (B3LYP/6-31G**) for charge distribution and orbital interactions. Validate predictions with in vitro enzyme inhibition assays .
Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting NMR spectral data for diol derivatives in literature?
- Methodological Answer : Variations in solvent (DMSO-d vs. CDCl) or pH can shift diol proton signals. Standardize conditions by reporting NMR data in deuterated DMSO (to stabilize hydrogen bonding) and include coupling constants (-values) for stereochemical clarity. Cross-reference with crystallographic data (e.g., ) to resolve ambiguities .
Q. What experimental controls are critical when studying the compound’s role in polymer synthesis (e.g., polyesters)?
- Methodological Answer : For transesterification reactions ( ), include controls without catalysts (e.g., Mn(OAc)) to assess non-catalytic pathways. Monitor molecular weight distribution via GPC and thermal stability via TGA. Compare reactivity with non-brominated diols to evaluate steric/electronic effects of the thiophene group .
Tables for Key Data
| Analytical Technique | Key Parameters | Expected Outcomes |
|---|---|---|
| NMR | δ 4.5–5.5 (diol protons), δ 6.5–7.5 (thiophene) | Confirms diol and bromothiophene moieties; coupling constants indicate stereochemistry |
| HRMS | m/z 245.92 (calculated for ) | Validates molecular formula and purity |
| LC-MS Degradation Study | Retention time shifts, fragment ions | Identifies oxidative byproducts (e.g., hydroxylated derivatives) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
